REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([N:12]1[CH:16]([OH:17])[C:15]3[S:18][CH2:19][CH2:20][S:21][C:14]=3[C:13]1=[O:22])=[N:7]2.[H-].[Na+].Cl[C:26]([N:28]1[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]1)=[O:27]>CN(C)C=O.CS(O)(=O)=O.C(#N)C.C(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([N:12]1[CH:13]([O:22][C:26]([N:28]3[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]3)=[O:27])[C:14]3[S:21][CH2:20][CH2:19][S:18][C:15]=3[C:16]1=[O:17])=[N:7]2 |f:1.2|
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Name
|
6-(5-Chloro-1,8-naphthyridin-2-yl)-5-hydroxy-7-oxo-2,3,6,7-tetrahydro-1,4-dithiino[2,3-c]pyrrole
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Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CC(=NC2=NC=C1)N1C(C2=C(C1O)SCCS2)=O
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)N1CCN(CC1)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at 5° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
STIRRING
|
Details
|
After stirring for 21/2 hours at 5° C.
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the crystals which have appeared are filtered off
|
Type
|
WASH
|
Details
|
washed twice with diethyl ether (60 cc.)
|
Type
|
CUSTOM
|
Details
|
The product thus isolated
|
Type
|
WASH
|
Details
|
The aqueous acid solution is washed with diethyl ether (80 cc.)
|
Type
|
ADDITION
|
Details
|
by adding an excess of 10N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The oil which separates out is extracted twice with methylene chloride (total 400 cc.)
|
Type
|
WASH
|
Details
|
The organic solution is washed three times with distilled water (total 240 cc.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
ADDITION
|
Details
|
treated with decolourising charcoal (0.2 g.)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crystals obtained (10.1 g.), m.p. 238° C.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
cooling the residue for 1 hour at 2° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the crystals which have appeared are filtered off
|
Type
|
WASH
|
Details
|
washed twice with ice-cold acetonitrile (total 40 cc.)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (20 mm. Hg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CC(=NC2=NC=C1)N1C(C2=C(C1OC(=O)N1CCN(CC1)C)SCCS2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |